![molecular formula C19H23BrN2O B3038494 3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide CAS No. 866040-51-9](/img/structure/B3038494.png)
3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide
Overview
Description
The compound “3-(4-bromophenyl)-N-cyclohexyl-3-(1H-pyrrol-1-yl)propanamide” is a complex organic molecule. It contains a bromophenyl group, a cyclohexyl group, and a pyrrole group, all attached to a propanamide backbone .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it likely involves the reaction of a bromophenyl compound with a cyclohexyl compound and a pyrrole compound in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add a degree of steric bulk. The pyrrole group would likely be involved in any potential reactivity .Scientific Research Applications
Synthesis and Molecular Structure
- The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, closely related to the queried compound, was synthesized and its molecular structure analyzed using various spectroscopic methods. This work contributes to understanding the structural aspects of similar compounds (Kulai & Mallet-Ladeira, 2016).
Anticonvulsant Activity
- A study on derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share a structural similarity with the compound , showed promising anticonvulsant properties. This suggests potential applications in the development of new antiepileptic drugs (Kamiński et al., 2015).
Fluorescent Properties in Polymerization
- Research involving 3-(2/4-(2-Bromophenyl)-1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides, structurally similar to the queried compound, found applications in the synthesis of luminescent heterotetracyclic frameworks. This has implications for developing materials with specific optical properties (Tomashenko, Novikov, & Khlebnikov, 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Compounds with similar structures have demonstrated a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(4-bromophenyl)-N-cyclohexyl-3-pyrrol-1-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c20-16-10-8-15(9-11-16)18(22-12-4-5-13-22)14-19(23)21-17-6-2-1-3-7-17/h4-5,8-13,17-18H,1-3,6-7,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJZURILYBGGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(C2=CC=C(C=C2)Br)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206849 | |
Record name | β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866040-51-9 | |
Record name | β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866040-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(4-Bromophenyl)-N-cyclohexyl-1H-pyrrole-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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